spiruchostatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OBP-801 is a novel histone deacetylase inhibitor that has shown promising anticancer properties. Histone deacetylase inhibitors are compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. OBP-801 has demonstrated efficacy in inducing apoptosis (programmed cell death) in various cancer cell lines, making it a potential therapeutic agent for cancer treatment .
Preparation Methods
OBP-801 is a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds. The synthesis of OBP-801 involves the formation of a disulfide bond, which is crucial for its activity as a histone deacetylase inhibitor. . Industrial production methods for OBP-801 typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
OBP-801 undergoes several chemical reactions, primarily focusing on its interaction with histone deacetylases. The compound’s reduced form, OBP-801-SH, is the active form that inhibits histone deacetylase activity. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The major products formed from these reactions include acetylated histones and other proteins involved in gene regulation.
Scientific Research Applications
It has shown efficacy in inducing apoptosis in various cancer cell lines, including rhabdoid tumors and rhabdomyosarcoma . The compound’s ability to modulate gene expression through histone acetylation makes it a valuable tool for studying epigenetic regulation in cancer and other diseases. Additionally, OBP-801 has been investigated for its potential use in combination therapies with other anticancer agents to enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of OBP-801 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and changes in gene expression. This epigenetic modulation results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . OBP-801 specifically targets histone deacetylases, making it a potent inhibitor with strong anticancer effects.
Comparison with Similar Compounds
OBP-801 is unique among histone deacetylase inhibitors due to its cyclic depsipeptide structure and potent inhibitory activity. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat. OBP-801’s distinct structure and mechanism of action set it apart from these compounds, offering potential advantages in terms of efficacy and specificity .
Properties
CAS No. |
328548-11-4 |
---|---|
Molecular Formula |
C20H31N3O6S2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(1S,5S,6R,9S,15E,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |
InChI |
InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1 |
InChI Key |
XFLBOEMFLGLWFF-HDXRNPEWSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C/[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O |
SMILES |
CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O |
Canonical SMILES |
CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O |
Appearance |
Solid powder |
328548-11-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Spiruchostatin A; SpiruchostatinA; Spiruchostatin-A; OBP-801; OBP 801; OBP801; YM-753; YM 753; YM753 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.